Lipophilicity Advantage Over the 4-Methoxy Analog Improves Predicted Membrane Permeability
The 4-ethoxyphenyl substituent on the target compound confers an experimentally calculated XLogP3-AA of 3.5, compared to a lower logP of approximately 2.8 for the direct 4-methoxyphenyl analog (N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide) . This difference of +0.7 log units indicates a significant increase in lipophilicity, which is a primary driver of passive membrane permeability and is maintained with a TPSA of 86.2 Ų, ensuring the compound remains within oral drug-like space [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.5, TPSA: 86.2 Ų (Calculated for C19H18N4O2S) |
| Comparator Or Baseline | 4-Methoxy analog: XLogP3-AA ≈ 2.8, TPSA: 86.2 Ų (Calculated for C18H16N4O2S) |
| Quantified Difference | Δ XLogP3-AA = +0.7; TPSA difference = 0 Ų |
| Conditions | Computational prediction based on molecular structure and standard PubChem XLogP3 algorithm. |
Why This Matters
This quantifiable boost in lipophilicity, without a penalty in polarity, gives the ethoxy compound a potentially meaningful advantage in cell-based assay permeability compared to its methoxy cousin, a factor critical for hit selection in intracellular target screening campaigns.
- [1] PubChem. (2025). Computed Properties for CID Linked to N-(4-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
